molecular formula C10H14ClN3O3 B2565702 Tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate CAS No. 2248321-65-3

Tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate

Cat. No.: B2565702
CAS No.: 2248321-65-3
M. Wt: 259.69
InChI Key: DBRUKSUKPAVBBS-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the substituents. Here is a general synthetic route:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions. Common reagents include nucleophiles like amines, alcohols, and thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can convert the amino group to other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives like amines or alcohols.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

    Biological Studies: Used in the study of enzyme inhibition, particularly those involved in nucleotide synthesis and metabolism.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Utilized in the design of probes and inhibitors for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in DNA synthesis or repair, thereby exerting cytotoxic effects on cancer cells. The chloro and amino groups can interact with the active sites of enzymes, while the methoxy and tert-butyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-chloropyrimidine-4-carboxylate: Lacks the methoxy and tert-butyl groups, resulting in different chemical properties and biological activities.

    2-Chloro-5-methoxypyrimidine-4-carboxylate:

    Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate: Lacks the chloro group, leading to different substitution patterns and reactivity.

Uniqueness

Tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, while the amino, chloro, and methoxy groups provide sites for further functionalization and interaction with biological targets.

This compound’s versatility makes it a valuable tool in various fields of scientific research, offering unique opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3/c1-10(2,3)17-8(15)5-6(16-4)7(12)14-9(11)13-5/h1-4H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRUKSUKPAVBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=NC(=N1)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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